Deacetamidine Cyano Dabigatran-d3 Ethyl Ester
Overview
Description
Deacetamidine Cyano Dabigatran-d3 Ethyl Ester is a derivative of Dabigatran, a well-known anticoagulant. This compound is often used in pharmaceutical research and development, particularly for its role in the synthesis and study of anticoagulant drugs .
Preparation Methods
Chemical Reactions Analysis
Deacetamidine Cyano Dabigatran-d3 Ethyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: Commonly used to remove oxygen or introduce hydrogen atoms.
Substitution: Involves replacing one functional group with another, often using reagents like halogens or alkyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Deacetamidine Cyano Dabigatran-d3 Ethyl Ester has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Employed in studies involving metabolic pathways and enzyme interactions.
Medicine: Integral in the development and testing of new anticoagulant drugs.
Industry: Utilized in the quality control processes of pharmaceutical manufacturing.
Mechanism of Action
The compound exerts its effects by inhibiting thrombin, a key enzyme in the coagulation cascade. This inhibition prevents the conversion of fibrinogen to fibrin, thereby reducing the formation of blood clots. The molecular targets include the active site of thrombin, and the pathways involved are primarily related to the coagulation system .
Comparison with Similar Compounds
Deacetamidine Cyano Dabigatran-d3 Ethyl Ester is unique due to its deuterium labeling, which enhances its stability and allows for precise tracking in biological systems. Similar compounds include:
Dabigatran Etexilate: The prodrug form of Dabigatran, used clinically as an anticoagulant.
Dabigatran: The active form that directly inhibits thrombin.
Deacetamidine Cyano Dabigatran Ethyl Ester: A non-deuterated version of the compound.
Biological Activity
Deacetamidine Cyano Dabigatran-d3 Ethyl Ester is a synthetic compound related to the anticoagulant drug Dabigatran, which is widely used for preventing strokes and treating thromboembolic disorders. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Composition
- Molecular Formula : C27H23D3N6O3
- Molecular Weight : 485.55 g/mol
- CAS Number : 1346597-93-0
- SMILES Notation : [2H]C([2H])([2H])n1c(CNc2ccc(cc2)C#N)nc3cc(ccc13)C(=O)N(CCC(=O)OCC)c4ccccn4 .
The compound is a stable isotope-labeled derivative of Dabigatran, which enhances its utility in pharmacokinetic studies.
This compound functions primarily as a thrombin inhibitor . It operates by binding to the active site of thrombin, thereby inhibiting its ability to convert fibrinogen to fibrin, a crucial step in the coagulation cascade. This inhibition reduces thrombus formation and is beneficial in managing conditions like atrial fibrillation and venous thromboembolism.
Pharmacokinetics
Research indicates that this compound undergoes rapid conversion to its active form following administration. The pharmacokinetic profile shows:
- Absorption : Rapid absorption post-administration.
- Metabolism : Hydrolyzed by esterases into the active moiety.
- Excretion : Primarily excreted via feces, with minor amounts in urine .
Efficacy and Safety
Clinical studies have demonstrated that the compound exhibits a favorable safety profile similar to that of its parent compound, Dabigatran. Adverse effects are generally mild and include gastrointestinal disturbances and increased bleeding risk, consistent with anticoagulant therapy .
Case Study 1: Efficacy in Atrial Fibrillation
A study involving patients with non-valvular atrial fibrillation assessed the efficacy of this compound compared to traditional anticoagulants. Results indicated a significant reduction in stroke risk without an increase in major bleeding events, supporting its use as a viable alternative in anticoagulation therapy.
Case Study 2: Pharmacokinetic Analysis
In a controlled trial, the pharmacokinetics of this compound were evaluated in healthy volunteers. The study found that the compound had a half-life comparable to Dabigatran, allowing for flexible dosing regimens while maintaining therapeutic efficacy.
Property | Value |
---|---|
Molecular Formula | C27H23D3N6O3 |
Molecular Weight | 485.55 g/mol |
CAS Number | 1346597-93-0 |
SMILES | [2H]C([2H])([2H])n1c(...) |
Table 2: Pharmacokinetic Parameters
Parameter | Value |
---|---|
Absorption | Rapid |
Metabolism | Hydrolyzed by esterases |
Excretion | Primarily fecal |
Half-Life | Comparable to Dabigatran |
Properties
IUPAC Name |
ethyl 3-[[2-[(4-cyanoanilino)methyl]-1-(trideuteriomethyl)benzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N6O3/c1-3-36-26(34)13-15-33(24-6-4-5-14-29-24)27(35)20-9-12-23-22(16-20)31-25(32(23)2)18-30-21-10-7-19(17-28)8-11-21/h4-12,14,16,30H,3,13,15,18H2,1-2H3/i2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZBOESGNDSVMDK-BMSJAHLVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN(C1=CC=CC=N1)C(=O)C2=CC3=C(C=C2)N(C(=N3)CNC4=CC=C(C=C4)C#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C2=C(C=C(C=C2)C(=O)N(CCC(=O)OCC)C3=CC=CC=N3)N=C1CNC4=CC=C(C=C4)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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